REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:16])[N:4]([CH3:15])[C:5](O)=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1.P(Cl)(Cl)([Cl:19])=O>C(O)C>[NH2:1][C:2]1[C:3](=[O:16])[N:4]([CH3:15])[C:5]([Cl:19])=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0.46 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C(N(C(=NC1C1=CC=NC=C1)O)C)=O
|
Name
|
|
Quantity
|
230 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(N(C(=NC1C1=CC=NC=C1)Cl)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |